O-Demethyl Lenvatinib (hydrochloride)
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Overview
Description
O-Demethyl Lenvatinib (hydrochloride) is a metabolite of Lenvatinib, an oral, multi-targeted tyrosine kinase inhibitor. Lenvatinib inhibits various receptors such as VEGFR1-3, FGFR1-4, PDGFR, KIT, and RET, demonstrating potent antitumor activities . The hydrochloride form of O-Demethyl Lenvatinib is known for its enhanced water solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Demethyl Lenvatinib (hydrochloride) involves the demethylation of Lenvatinib. The process typically includes the use of demethylating agents under controlled conditions to achieve the desired product . Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of O-Demethyl Lenvatinib (hydrochloride) follows stringent protocols to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to obtain the compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
O-Demethyl Lenvatinib (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
O-Demethyl Lenvatinib (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference compound in analytical studies and chemical synthesis.
Biology: Studied for its interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of Lenvatinib in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and as a standard in quality control processes.
Mechanism of Action
O-Demethyl Lenvatinib (hydrochloride) exerts its effects by inhibiting the kinase activities of various receptors, including VEGFR1-3, FGFR1-4, PDGFR, KIT, and RET . These receptors play crucial roles in angiogenesis, tumor growth, and cancer progression. By inhibiting these receptors, the compound can suppress tumor growth and promote apoptosis .
Comparison with Similar Compounds
Similar Compounds
Lenvatinib: The parent compound, also a multi-targeted tyrosine kinase inhibitor.
Sorafenib: Another tyrosine kinase inhibitor with similar targets.
Sunitinib: A tyrosine kinase inhibitor used in cancer treatment.
Uniqueness
O-Demethyl Lenvatinib (hydrochloride) is unique due to its enhanced water solubility and stability compared to its parent compound, Lenvatinib . This makes it more suitable for certain research applications and potentially more effective in specific therapeutic contexts .
Properties
Molecular Formula |
C20H18Cl2N4O4 |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxyquinoline-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H17ClN4O4.ClH/c21-14-7-11(3-4-15(14)25-20(28)24-10-1-2-10)29-18-5-6-23-16-9-17(26)13(19(22)27)8-12(16)18;/h3-10,26H,1-2H2,(H2,22,27)(H2,24,25,28);1H |
InChI Key |
KMZOGLZCTDVLLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)O)C(=O)N)Cl.Cl |
Origin of Product |
United States |
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